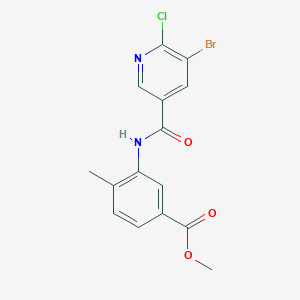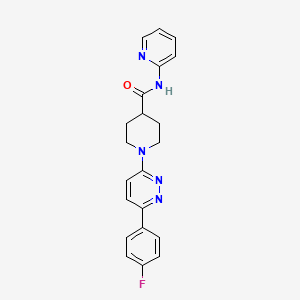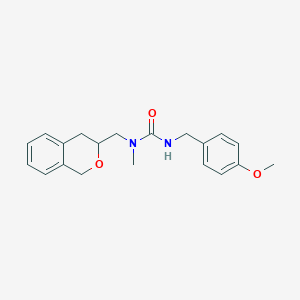
3-Bromo-2-(cyclohexyloxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-(cyclohexyloxy)pyridine is a chemical compound with the CAS Number: 52200-50-7 . It has a molecular weight of 256.14 .
Molecular Structure Analysis
The molecular structure of 3-Bromo-2-(cyclohexyloxy)pyridine has been optimized using both DFT and HF methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
While specific chemical reactions involving 3-Bromo-2-(cyclohexyloxy)pyridine were not found, it’s important to note that pyridine derivatives can participate in a variety of chemical reactions. For instance, 3-Bromo-2-hydroxypyridine can undergo reactions with atmospheric oxygen as the final oxidant .Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis
- Stereoselective α,α'-Annelation Reactions : Research demonstrated stereoselective annelation reactions producing bridged dioxabicyclo[3.3.1]nonane ring systems with complete stereocontrol, which could be relevant for the synthesis and modification of "3-Bromo-2-(cyclohexyloxy)pyridine" in creating highly oxygenated cyclohexane rings found in natural products like phyllaemblic acid and glochicoccins B and D (Casey et al., 2010).
Photophysical Properties and Material Science
- Iridium Tetrazolate Complexes : Studies on heteroleptic mononuclear cyclometalated iridium(III) complexes with tetrazolate ligands showed the impact of ancillary ligands on the color tuning of these complexes. Although the direct relevance to "3-Bromo-2-(cyclohexyloxy)pyridine" is not explicit, this research indicates the potential of brominated pyridines in constructing polymetallic architectures with specific photophysical properties (Stagni et al., 2008).
Radical Cyclization and Synthesis Methodologies
- Electrochemical Radical Cyclization : An improved procedure for electrochemical radical cyclization of bromo acetals, demonstrating the versatility of brominated compounds in synthesizing various cyclic structures under neutral conditions, could be analogous to applications involving "3-Bromo-2-(cyclohexyloxy)pyridine" (Inokuchi et al., 1994).
Antioxidant Properties and Biological Activity
- Antioxidant Pyridinols : The synthesis and study of 6-substituted-2,4-dimethyl-3-pyridinols reported interesting antioxidant properties. This suggests the potential of brominated pyridines in developing compounds with significant biological activity, including "3-Bromo-2-(cyclohexyloxy)pyridine" derivatives (Wijtmans et al., 2004).
Safety and Hazards
While specific safety and hazard information for 3-Bromo-2-(cyclohexyloxy)pyridine was not found, it’s important to handle all chemical compounds with care. General safety measures include avoiding ingestion and inhalation, avoiding contact with skin and eyes, and using personal protective equipment .
Eigenschaften
IUPAC Name |
3-bromo-2-cyclohexyloxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLXXXWDNUYXNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(cyclohexyloxy)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2642483.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2642484.png)
![N-(4-ethylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B2642487.png)
![(1R,4R,5R)-1-Phenylbicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2642488.png)


![(1-Prop-2-ynylpiperidin-4-yl)-[4-(1-thiophen-3-ylethyl)piperazin-1-yl]methanone](/img/structure/B2642493.png)
![N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)-3-methylpiperazin-1-yl]acetamide](/img/structure/B2642497.png)
![4-[(Thieno[3,2-d]pyrimidin-4-ylamino)methyl]-2,3-dihydrochromen-4-ol](/img/structure/B2642498.png)




